molecular formula C34H22Br2N2O2S2 B15194006 2,2'-Dithiobis(N-(4-bromonaphth-1-yl)benzamide) CAS No. 98064-11-0

2,2'-Dithiobis(N-(4-bromonaphth-1-yl)benzamide)

Cat. No.: B15194006
CAS No.: 98064-11-0
M. Wt: 714.5 g/mol
InChI Key: AVYCPSPQAXDXRR-UHFFFAOYSA-N
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Description

2,2’-Dithiobis(N-(4-bromonaphth-1-yl)benzamide) is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a disulfide bond linking two benzamide groups, each substituted with a 4-bromonaphthyl moiety. The molecular formula of this compound is C34H22Br2N2O2S2, and it has a molecular weight of approximately 711.95 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dithiobis(N-(4-bromonaphth-1-yl)benzamide) typically involves the formation of the disulfide bond between two benzamide derivatives. One common synthetic route includes the reaction of 4-bromonaphthylamine with benzoyl chloride to form N-(4-bromonaphth-1-yl)benzamide. This intermediate is then subjected to oxidative coupling using reagents such as iodine or hydrogen peroxide to form the disulfide bond, resulting in the final product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,2’-Dithiobis(N-(4-bromonaphth-1-yl)benzamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2’-Dithiobis(N-(4-bromonaphth-1-yl)benzamide) is not fully understood. it is believed to interact with molecular targets through its disulfide bond and bromonaphthyl groups. These interactions may involve the modulation of enzyme activity or the disruption of cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Dithiobis(N-(4-bromonaphth-1-yl)benzamide) is unique due to the presence of bromonaphthyl groups, which confer distinct electronic and steric properties.

Properties

CAS No.

98064-11-0

Molecular Formula

C34H22Br2N2O2S2

Molecular Weight

714.5 g/mol

IUPAC Name

N-(4-bromonaphthalen-1-yl)-2-[[2-[(4-bromonaphthalen-1-yl)carbamoyl]phenyl]disulfanyl]benzamide

InChI

InChI=1S/C34H22Br2N2O2S2/c35-27-17-19-29(23-11-3-1-9-21(23)27)37-33(39)25-13-5-7-15-31(25)41-42-32-16-8-6-14-26(32)34(40)38-30-20-18-28(36)22-10-2-4-12-24(22)30/h1-20H,(H,37,39)(H,38,40)

InChI Key

AVYCPSPQAXDXRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)NC(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)NC5=CC=C(C6=CC=CC=C65)Br

Origin of Product

United States

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